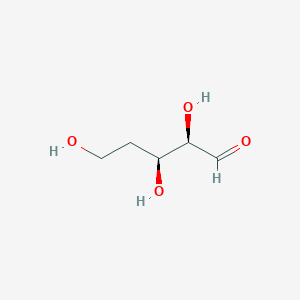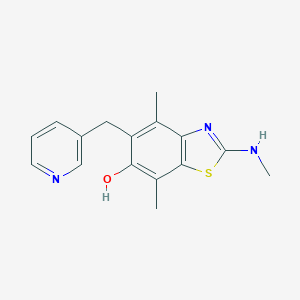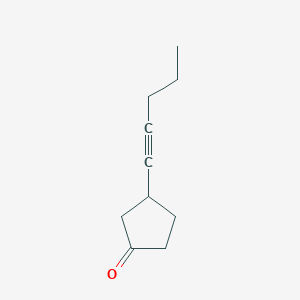
Cyclopentanone, 3-(1-pentynyl)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentanone, 3-(1-pentynyl)-(9CI) is an organic compound with the molecular formula C10H14O It is a cyclic ketone with a pentynyl group attached to the third carbon of the cyclopentanone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanone, 3-(1-pentynyl)-(9CI) can be achieved through several methods. One common approach involves the alkylation of cyclopentanone with a suitable alkyne precursor under basic conditions. For example, the reaction of cyclopentanone with 1-pentyne in the presence of a strong base like sodium hydride can yield the desired product.
Industrial Production Methods
Industrial production of Cyclopentanone, 3-(1-pentynyl)-(9CI) typically involves the use of catalytic processes to ensure high yields and purity. Catalysts such as palladium or nickel complexes are often employed to facilitate the alkylation reaction. The reaction conditions are optimized to achieve efficient conversion rates and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopentanone, 3-(1-pentynyl)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The pentynyl group can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).
Major Products
Oxidation: Carboxylic acids or diketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclopentanone, 3-(1-pentynyl)-(9CI) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Cyclopentanone, 3-(1-pentynyl)-(9CI) involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can participate in further chemical reactions, influencing biological pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentanone: A simpler cyclic ketone without the pentynyl group.
Cyclohexanone: A six-membered ring ketone with similar reactivity.
2-Pentylcyclopentanone: A related compound with a pentyl group instead of a pentynyl group.
Uniqueness
Cyclopentanone, 3-(1-pentynyl)-(9CI) is unique due to the presence of the pentynyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in organic synthesis and industrial processes.
Eigenschaften
CAS-Nummer |
153461-70-2 |
|---|---|
Molekularformel |
C10H14O |
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
3-pent-1-ynylcyclopentan-1-one |
InChI |
InChI=1S/C10H14O/c1-2-3-4-5-9-6-7-10(11)8-9/h9H,2-3,6-8H2,1H3 |
InChI-Schlüssel |
MPWROUCPHSHXBS-UHFFFAOYSA-N |
SMILES |
CCCC#CC1CCC(=O)C1 |
Kanonische SMILES |
CCCC#CC1CCC(=O)C1 |
Synonyme |
Cyclopentanone, 3-(1-pentynyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


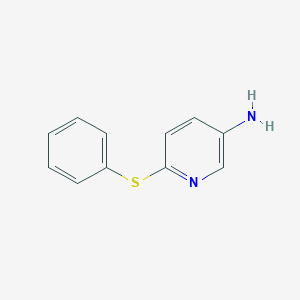
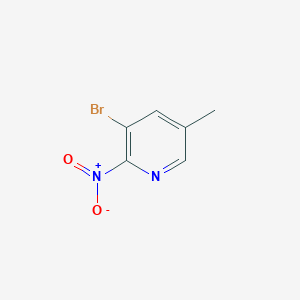
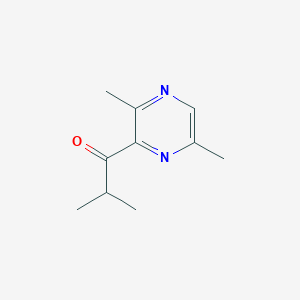
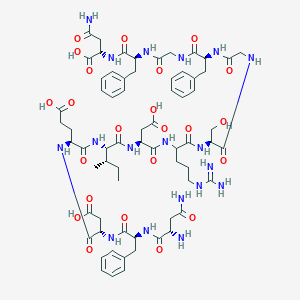
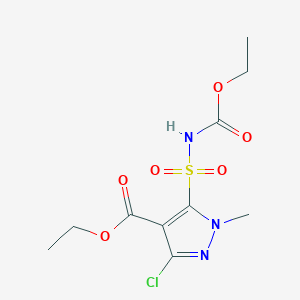
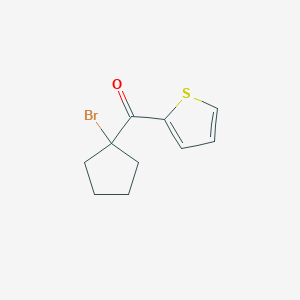
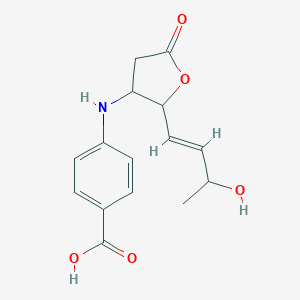
![2-[(2R)-4-fluoro-5-oxo-2H-furan-2-yl]acetic Acid](/img/structure/B114474.png)
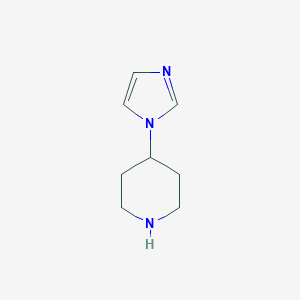
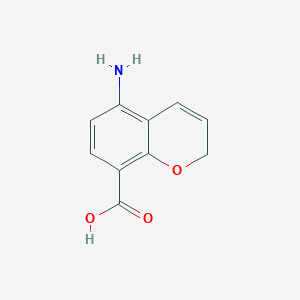
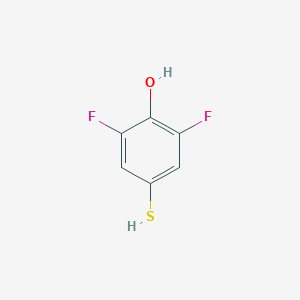
![(E)-4-[2,8-dihydroxy-9-[(4Z,6E,12E,14E)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]-3,7-dimethyl-6-oxodecan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B114484.png)
